5-Methoxy-2,3-dihydro-1-benzofuran physicochemical properties and structure
5-Methoxy-2,3-dihydro-1-benzofuran physicochemical properties and structure
An In-Depth Technical Guide to 5-Methoxy-2,3-dihydro-1-benzofuran: Structure, Properties, and Analytical Characterization
Abstract
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif integral to a wide array of natural products and synthetic compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of a key derivative, 5-Methoxy-2,3-dihydro-1-benzofuran. It serves as a vital resource for researchers, medicinal chemists, and drug development professionals by consolidating its structural features, physicochemical properties, and detailed analytical characterization methodologies. We delve into spectroscopic signatures (NMR, MS, IR), crystallographic insights from analogous structures, and a validated experimental workflow for its unambiguous identification. This document synthesizes data from disparate sources to present a cohesive and practical guide, explaining the causality behind experimental choices and ensuring a self-validating approach to its characterization.
Introduction to the 5-Methoxy-2,3-dihydro-1-benzofuran Scaffold
Benzofurans and their hydrogenated derivatives, such as 2,3-dihydro-1-benzofurans, are core components in numerous biologically active molecules, exhibiting properties that span antiviral, anti-inflammatory, and neuroprotective activities.[1][2][3] The specific compound, 5-Methoxy-2,3-dihydro-1-benzofuran, represents a fundamental building block in the synthesis of more complex molecules. Its structure combines a rigid aromatic system, modified by the electron-donating methoxy group, with a flexible dihydrofuran ring, offering a unique three-dimensional topography for molecular design. Its derivatives have been investigated as analogues of α-tocopherol for their antioxidant properties and potential in treating central nervous system trauma.[3] Understanding the core physicochemical and structural properties of this scaffold is therefore paramount for its effective utilization in medicinal chemistry and materials science.
Molecular Structure and Conformation
The foundational structure of 5-Methoxy-2,3-dihydro-1-benzofuran consists of a benzene ring fused to a five-membered dihydrofuran ring, with a methoxy substituent at the C5 position of the aromatic core.
Caption: 2D structure of 5-Methoxy-2,3-dihydro-1-benzofuran.
The benzofuran portion of related molecules is known to be essentially planar.[4][5] However, the saturation at the C2 and C3 positions of 5-Methoxy-2,3-dihydro-1-benzofuran introduces conformational flexibility. The dihydrofuran ring typically adopts a non-planar envelope or twist conformation to minimize steric strain. The methoxy group at C5 is an electron-donating group, which influences the reactivity of the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions (C4 and C6).
Physicochemical Properties
A summary of the core physicochemical properties of 5-Methoxy-2,3-dihydro-1-benzofuran is provided below. These properties are critical for predicting its behavior in various chemical environments, from reaction solvents to biological media.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₀O₂ | Calculated |
| Molecular Weight | 150.17 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| CAS Number | 19170-46-6 | [4] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone); Insoluble in water. | General property of similar ethers |
| Predicted XLogP3 | 1.8 | PubChem CID 2839332 (for a related structure)[6] |
Spectroscopic and Analytical Characterization
Unambiguous characterization of 5-Methoxy-2,3-dihydro-1-benzofuran requires a multi-technique approach. The expected spectroscopic data provides a fingerprint for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The expected spectra for the title compound are highly predictable.
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¹H NMR:
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Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex ABC spin system, typically between δ 6.5-7.5 ppm. The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, with coupling constants characteristic of ortho and meta relationships.
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Dihydrofuran Protons (4H): The two methylene groups will appear as two distinct triplets, a result of vicinal coupling. The -O-CH₂- protons (C2) are expected around δ 4.5-4.8 ppm, while the benzylic -CH₂- protons (C3) will be further upfield, around δ 3.0-3.3 ppm.
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Methoxy Protons (3H): A sharp singlet will be observed around δ 3.7-3.9 ppm, characteristic of an aryl methyl ether.[7]
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-
¹³C NMR:
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C5) and the carbon attached to the furan oxygen (C7a) will be the most downfield.
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Dihydrofuran Carbons (2C): The -O-C H₂- carbon (C2) will appear around δ 70-75 ppm, and the benzylic C H₂- carbon (C3) will be around δ 28-32 ppm.
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Methoxy Carbon (1C): A signal around δ 55-56 ppm is characteristic of the methoxy carbon.[4]
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Expert Insight: Broad or poorly resolved peaks for the dihydrofuran protons can sometimes indicate the presence of paramagnetic impurities (e.g., from catalysts) or issues with sample concentration.[8] Diluting the sample or passing it through a small plug of silica can often resolve these issues.[8]
General Protocol for NMR Sample Preparation[8]
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Sample Weighing: Accurately weigh 5-10 mg of the purified 5-Methoxy-2,3-dihydro-1-benzofuran.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Analysis: Cap the NMR tube and acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Ionization Technique: For a relatively stable molecule like this, Electron Ionization (EI) is suitable and will likely show a clear molecular ion (M⁺) peak at m/z = 150. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and confirm the molecular weight via protonated species like [M+H]⁺ at m/z = 151.[8]
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Expected Fragmentation: The primary fragmentation pathways would involve:
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Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z = 135.
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Loss of formaldehyde (CH₂O) from the dihydrofuran ring.
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Retro-Diels-Alder cleavage of the dihydrofuran ring, leading to characteristic fragments.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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C-H Stretching: Signals around 3100-3000 cm⁻¹ for aromatic C-H bonds and 3000-2850 cm⁻¹ for aliphatic C-H bonds are expected.
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C=C Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
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C-O Stretching: The most characteristic peaks will be strong C-O ether stretches. The aryl-alkyl ether bond will produce a strong, sharp absorption around 1250 cm⁻¹, and the aliphatic ether bond will appear around 1100 cm⁻¹. Data from the related 5-Methoxy-2-benzofuran-1(3H)-one shows characteristic bands at 1261 cm⁻¹ and 1036 cm⁻¹.[4]
Experimental Workflow for Characterization
A logical and robust workflow is essential to ensure the identity and purity of a synthesized or isolated compound. This multi-step process leverages orthogonal analytical techniques for comprehensive validation.
Caption: Standard workflow for the purification and characterization of a synthetic compound.
Workflow Rationale:
-
Purification: The crude reaction product is first subjected to flash column chromatography to isolate the target compound from starting materials, byproducts, and catalysts.
-
Purity Check: Thin-Layer Chromatography (TLC) or a preliminary ¹H NMR is used to assess the purity of the isolated fractions. If significant impurities remain, repurification is necessary.
-
Structural Elucidation: Once a high degree of purity is achieved, a full suite of spectroscopic methods is employed. NMR provides the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition, and IR Spectroscopy verifies the presence of key functional groups. The combination of these techniques provides definitive, cross-validated structural confirmation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.[9]
-
Hazards:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, open flames, and strong oxidizing agents.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Methoxy-2,3-dihydro-1-benzofuran is a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug design. This guide has provided a detailed examination of its structural and physicochemical properties, grounded in established analytical principles. By outlining the expected spectroscopic fingerprints and providing a robust workflow for characterization, we have established a framework for researchers to confidently identify and utilize this compound. The insights into its structure, electronic properties, and handling requirements are essential for anyone seeking to incorporate this versatile building block into novel synthetic programs.
References
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Sun, J., Huang, G., & Wang, J. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. [Link]
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PubChem. (n.d.). 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 16-24. [Link]
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Tursun, A., et al. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o538–o539. [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
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Grisar, J. M., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of Medicinal Chemistry, 38(3), 453-458. [Link]
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Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 325–331. [Link]
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